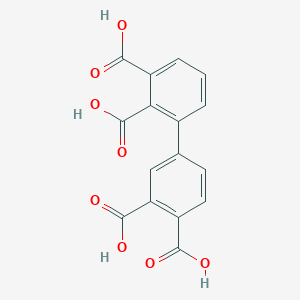

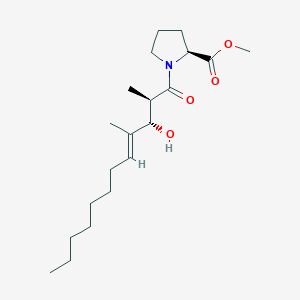

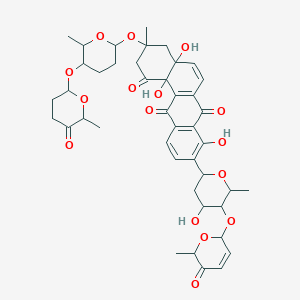

![molecular formula C29H39NO5 B1251022 (1R,3S,4R,9S,12S,13S,14S,17S,19S,21R)-3,6,13,14,19-pentamethyl-24,27-dioxa-23-azaheptacyclo[11.10.3.117,21.01,14.03,12.04,9.017,23]heptacos-6-ene-8,11,25-trione](/img/structure/B1251022.png)

(1R,3S,4R,9S,12S,13S,14S,17S,19S,21R)-3,6,13,14,19-pentamethyl-24,27-dioxa-23-azaheptacyclo[11.10.3.117,21.01,14.03,12.04,9.017,23]heptacos-6-ene-8,11,25-trione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1R,3S,4R,9S,12S,13S,14S,17S,19S,21R)-3,6,13,14,19-pentamethyl-24,27-dioxa-23-azaheptacyclo[11.10.3.117,21.01,14.03,12.04,9.017,23]heptacos-6-ene-8,11,25-trione is a marine alkaloid isolated from soft corals of the genus Zoanthus. This compound has garnered significant attention due to its unique chemical structure and promising biological activities, particularly its potential as an anti-osteoporotic agent . This compound has been shown to suppress the loss of bone weight and strength in mice, making it a candidate for osteoporosis treatment .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The total synthesis of norzoanthamine is a complex process due to its densely functionalized and stereochemically rich heptacyclic framework. Key steps in the synthesis include:

Ueno–Stork Radical Cyclization: This step is used to install contiguous all-carbon quaternary centers at the C-9 and C-22 positions.

Co-catalyzed HAT Radical Reaction: This reaction constructs the A–B–C ring with an all-carbon quaternary center at the C-12 position via Csp3–Csp2 bond formation.

Fe-catalyzed HAT Radical Cyclization: This step constructs the core structure bearing two adjacent stereocenters via Csp3–Csp3 bond formation.

Mn-catalyzed HAT Radical Reaction: This reaction stereospecifically reduces the challenging tetra-substituted olefin (C13 C18) and installs contiguous stereocenters.

Industrial Production Methods: Due to the complexity of its structure, norzoanthamine is not yet produced on an industrial scale. The synthetic routes developed in laboratories are intricate and involve multiple steps, making large-scale production challenging .

Analyse Des Réactions Chimiques

(1R,3S,4R,9S,12S,13S,14S,17S,19S,21R)-3,6,13,14,19-pentamethyl-24,27-dioxa-23-azaheptacyclo[11.10.3.117,21.01,14.03,12.04,9.017,23]heptacos-6-ene-8,11,25-trione undergoes various types of chemical reactions, including:

Oxidation: This reaction can modify the functional groups present in norzoanthamine, potentially altering its biological activity.

Reduction: Reduction reactions can be used to modify specific functional groups, such as ketones, to alcohols.

Substitution: Substitution reactions can introduce new functional groups into the norzoanthamine molecule, potentially enhancing its biological properties.

Common Reagents and Conditions:

Radical Reactions: Utilized for constructing complex ring systems and installing quaternary centers.

Catalysts: Co, Fe, and Mn catalysts are commonly used in the synthesis of norzoanthamine.

Major Products Formed: The major products formed from these reactions include various derivatives of norzoanthamine, which may exhibit different biological activities .

Applications De Recherche Scientifique

(1R,3S,4R,9S,12S,13S,14S,17S,19S,21R)-3,6,13,14,19-pentamethyl-24,27-dioxa-23-azaheptacyclo[11.10.3.117,21.01,14.03,12.04,9.017,23]heptacos-6-ene-8,11,25-trione has a wide range of scientific research applications:

Mécanisme D'action

(1R,3S,4R,9S,12S,13S,14S,17S,19S,21R)-3,6,13,14,19-pentamethyl-24,27-dioxa-23-azaheptacyclo[11.10.3.117,21.01,14.03,12.04,9.017,23]heptacos-6-ene-8,11,25-trione exerts its effects primarily by inhibiting interleukin-6 production, which is a key mediator of bone resorption . This inhibition helps in maintaining bone weight and strength, making it a promising candidate for osteoporosis treatment. Additionally, norzoanthamine has been shown to strengthen collagen, which may contribute to its protective effects on bone .

Comparaison Avec Des Composés Similaires

(1R,3S,4R,9S,12S,13S,14S,17S,19S,21R)-3,6,13,14,19-pentamethyl-24,27-dioxa-23-azaheptacyclo[11.10.3.117,21.01,14.03,12.04,9.017,23]heptacos-6-ene-8,11,25-trione belongs to the zoanthamine family of alkaloids, which includes compounds such as:

- Zoanthamine

- Oxyzoanthamine

- Norzoanthaminone

- Cyclozoanthamine

- Epinorzoanthamine

Uniqueness: this compound is unique due to its potent anti-osteoporotic activity and its ability to inhibit interleukin-6 production . While other zoanthamine alkaloids also exhibit biological activities, norzoanthamine’s specific effects on bone resorption and collagen strengthening set it apart .

Propriétés

Formule moléculaire |

C29H39NO5 |

|---|---|

Poids moléculaire |

481.6 g/mol |

Nom IUPAC |

(1R,3S,4R,9S,12S,13S,14S,17S,19S,21R)-3,6,13,14,19-pentamethyl-24,27-dioxa-23-azaheptacyclo[11.10.3.117,21.01,14.03,12.04,9.017,23]heptacos-6-ene-8,11,25-trione |

InChI |

InChI=1S/C29H39NO5/c1-16-9-20-19(21(31)10-16)11-22(32)24-25(20,3)15-29-27(5,26(24,4)13-23(33)35-29)6-7-28-12-17(2)8-18(34-28)14-30(28)29/h10,17-20,24H,6-9,11-15H2,1-5H3/t17-,18+,19-,20+,24-,25-,26-,27-,28-,29+/m0/s1 |

Clé InChI |

RNNGFZNWONBXEI-JHPOJCJNSA-N |

SMILES isomérique |

C[C@H]1C[C@@H]2CN3[C@](C1)(O2)CC[C@@]4([C@]35C[C@]6([C@@H]7CC(=CC(=O)[C@H]7CC(=O)[C@@H]6[C@@]4(CC(=O)O5)C)C)C)C |

SMILES canonique |

CC1CC2CN3C(C1)(O2)CCC4(C35CC6(C7CC(=CC(=O)C7CC(=O)C6C4(CC(=O)O5)C)C)C)C |

Synonymes |

norzoanthamine norzoanthamine hydrochloride |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

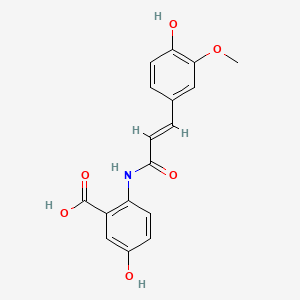

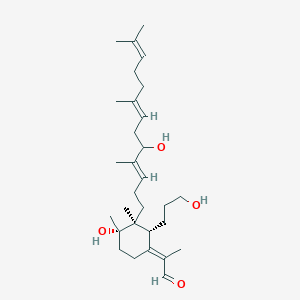

![5-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]furan-3-carboxamide](/img/structure/B1250941.png)

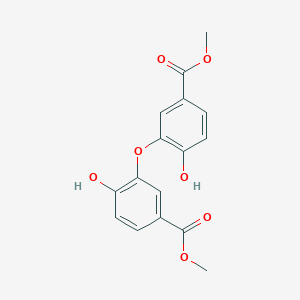

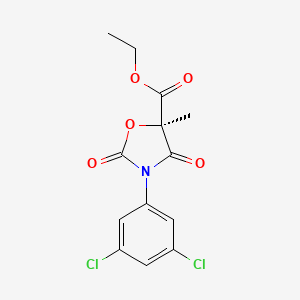

![(2E,4E,6E,8E,10Z)-10-[(3aS,5aR,7S,9aR,9bS)-7-acetyloxy-3a,6,6,9a-tetramethyl-2-oxo-1,4,5,5a,7,8,9,9b-octahydrocyclopenta[a]naphthalen-3-ylidene]-2,6-dimethylundeca-2,4,6,8-tetraenoic acid](/img/structure/B1250954.png)

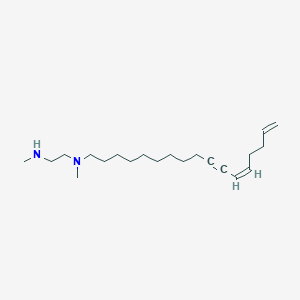

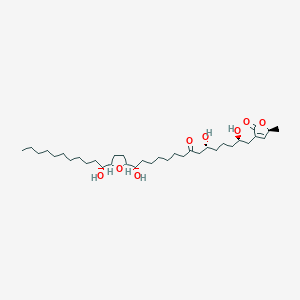

![6alpha-[(S)-1-hydroxyethyl]-2-[(R)-tetrahydrofuran-2-yl]pen-2-em-3-carboxylate](/img/structure/B1250956.png)